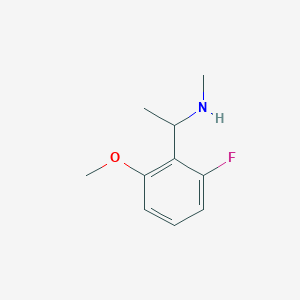
1-(2-fluoro-6-methoxyphenyl)-N-methylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-6-methoxyphenyl)-N-methylethan-1-amine is an organic compound with the molecular formula C10H14FNO It is a derivative of phenethylamine, characterized by the presence of a fluoro and methoxy group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-6-methoxyphenyl)-N-methylethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-6-methoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step results in the formation of the desired amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-(2-Fluoro-6-methoxyphenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The fluoro and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-fluoro-6-methoxybenzaldehyde or 2-fluoro-6-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Fluoro-6-methoxyphenyl)-N-methylethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-fluoro-6-methoxyphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine: A closely related compound with similar structural features.
2-Fluoro-6-methoxyphenylboronic acid: Another derivative with a boronic acid functional group.
2-Fluoro-6-methoxybenzyl alcohol: A related compound with an alcohol functional group.
Uniqueness
1-(2-Fluoro-6-methoxyphenyl)-N-methylethan-1-amine is unique due to its specific substitution pattern on the benzene ring and the presence of a methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC名 |
1-(2-fluoro-6-methoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C10H14FNO/c1-7(12-2)10-8(11)5-4-6-9(10)13-3/h4-7,12H,1-3H3 |
InChIキー |
VNTBTLGCWYMPLA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC=C1F)OC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


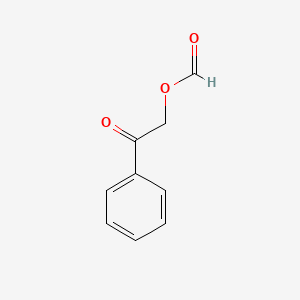
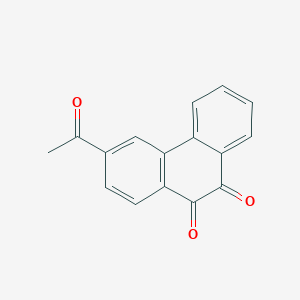
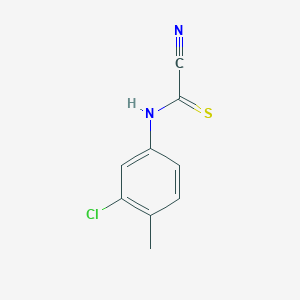
![Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14016540.png)
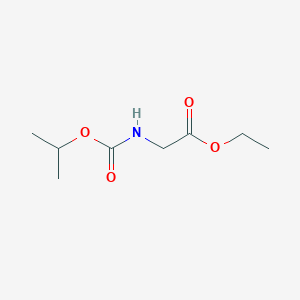
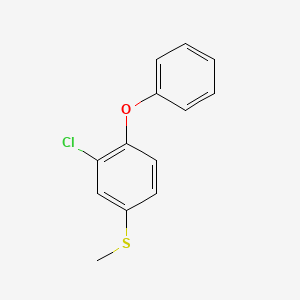
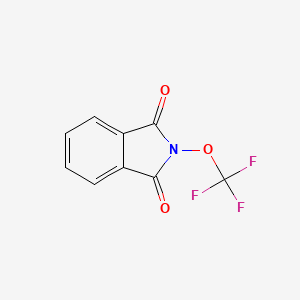
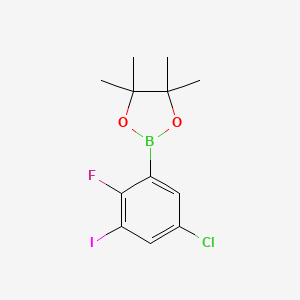

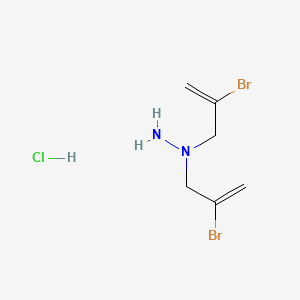
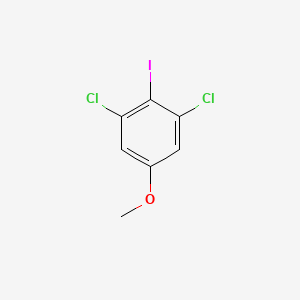

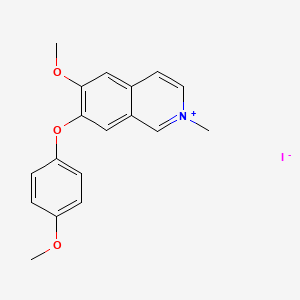
![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
